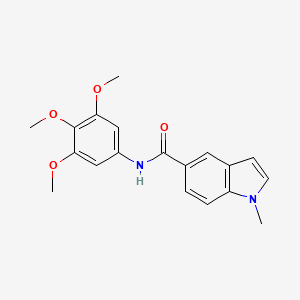![molecular formula C15H25NO2 B12182171 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- CAS No. 64980-41-2](/img/structure/B12182171.png)
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- is an organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- typically involves multiple steps, including the reaction of appropriate starting materials under controlled conditions. The process often requires the use of catalysts and specific reaction conditions to achieve the desired product with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-2-propanol: This compound has a similar structure but different functional groups, leading to distinct chemical properties and reactivity.
2-Propanol, 1-amino-: Another related compound with variations in its chemical structure and applications.
Uniqueness
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2,6-dimethylphenoxy)- stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
CAS No. |
64980-41-2 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(2,6-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-11-7-6-8-12(2)14(11)18-10-13(17)9-16-15(3,4)5/h6-8,13,16-17H,9-10H2,1-5H3 |
InChI Key |
FNINNWNWQRCQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B12182103.png)

![N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182109.png)
![Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B12182112.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12182126.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12182139.png)

![2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12182150.png)
![7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B12182154.png)
![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12182162.png)
![1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12182166.png)
